molecular formula C13H13ClN2O3S B4324187 N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B4324187
M. Wt: 312.77 g/mol
InChI Key: YWNDUIUSDWVFDW-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and a chlorinated dimethoxyphenyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 4-chloro-2,5-dimethoxyaniline: This intermediate is synthesized by the chlorination of 2,5-dimethoxyaniline.

    Formation of the thiazole ring: The 4-chloro-2,5-dimethoxyaniline is then reacted with appropriate thioamide precursors under specific conditions to form the thiazole ring.

    Carboxamide formation:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chlorinated phenyl ring allows for substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-chlorophenethylamine (2C-C): A phenethylamine derivative with hallucinogenic properties.

    4-Chloro-2,5-dimethoxyaniline: An intermediate used in the synthesis of various organic compounds.

    25C-NBOMe: A potent hallucinogen that acts as a serotonin receptor agonist.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring and a chlorinated dimethoxyphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-7-12(20-6-15-7)13(17)16-9-5-10(18-2)8(14)4-11(9)19-3/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNDUIUSDWVFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

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